molecular formula C10H22Cl2N2O B6187959 (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis CAS No. 2639412-98-7

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis

Cat. No.: B6187959
CAS No.: 2639412-98-7
M. Wt: 257.2
InChI Key:
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Description

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a morpholine group and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and morpholine.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with morpholine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of Final Product: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)cyclohexan-1-amine: Lacks the dihydrochloride salt form.

    Cyclohexylamine: Lacks the morpholine group.

    Morpholine: Lacks the cyclohexane ring.

Uniqueness

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of both morpholine and amine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2639412-98-7

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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